molecular formula C19H26N4O3 B11165457 3-[6-(4-methylpiperazin-1-yl)-6-oxohexyl]quinazoline-2,4(1H,3H)-dione

3-[6-(4-methylpiperazin-1-yl)-6-oxohexyl]quinazoline-2,4(1H,3H)-dione

Cat. No.: B11165457
M. Wt: 358.4 g/mol
InChI Key: DFJYNJMGDYJTJO-UHFFFAOYSA-N
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Description

3-[6-(4-METHYLPIPERAZIN-1-YL)-6-OXOHEXYL]-1,2,3,4-TETRAHYDROQUINAZOLINE-2,4-DIONE is a synthetic organic compound that belongs to the class of quinazoline derivatives. This compound is characterized by the presence of a piperazine ring substituted with a methyl group and a quinazoline core. It has garnered interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[6-(4-METHYLPIPERAZIN-1-YL)-6-OXOHEXYL]-1,2,3,4-TETRAHYDROQUINAZOLINE-2,4-DIONE typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Quinazoline Core: The quinazoline core can be synthesized through the cyclization of anthranilic acid derivatives with formamide or its derivatives under acidic conditions.

    Introduction of the Piperazine Ring: The piperazine ring is introduced through nucleophilic substitution reactions, where a suitable piperazine derivative reacts with an appropriate electrophile.

    Attachment of the Hexyl Chain: The hexyl chain is attached via alkylation reactions, often using alkyl halides or sulfonates as alkylating agents.

    Final Cyclization and Oxidation: The final step involves cyclization and oxidation to form the desired tetrahydroquinazoline-2,4-dione structure.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This includes the use of efficient catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-[6-(4-METHYLPIPERAZIN-1-YL)-6-OXOHEXYL]-1,2,3,4-TETRAHYDROQUINAZOLINE-2,4-DIONE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert carbonyl groups to alcohols or amines.

    Substitution: Nucleophilic and electrophilic substitution reactions can be employed to introduce different substituents on the quinazoline or piperazine rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are frequently used.

    Substitution: Reagents like alkyl halides, sulfonates, and acyl chlorides are used for substitution reactions under appropriate conditions (e.g., basic or acidic environments).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline N-oxides, while reduction can produce tetrahydroquinazoline derivatives with different functional groups.

Scientific Research Applications

3-[6-(4-METHYLPIPERAZIN-1-YL)-6-OXOHEXYL]-1,2,3,4-TETRAHYDROQUINAZOLINE-2,4-DIONE has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 3-[6-(4-METHYLPIPERAZIN-1-YL)-6-OXOHEXYL]-1,2,3,4-TETRAHYDROQUINAZOLINE-2,4-DIONE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in key biological processes.

    Interacting with Receptors: Binding to cellular receptors and influencing signal transduction pathways.

    Modulating Gene Expression: Affecting the expression of genes involved in cell growth, differentiation, and apoptosis.

Comparison with Similar Compounds

Similar Compounds

    3-(4-METHYLPIPERAZIN-1-YL)ANILINE: A related compound with a similar piperazine ring but different core structure.

    1-(3-AMINOPROPYL)-4-METHYLPIPERAZINE: Another piperazine derivative with different substituents.

Uniqueness

3-[6-(4-METHYLPIPERAZIN-1-YL)-6-OXOHEXYL]-1,2,3,4-TETRAHYDROQUINAZOLINE-2,4-DIONE is unique due to its specific combination of a quinazoline core and a piperazine ring with a hexyl chain

Properties

Molecular Formula

C19H26N4O3

Molecular Weight

358.4 g/mol

IUPAC Name

3-[6-(4-methylpiperazin-1-yl)-6-oxohexyl]-1H-quinazoline-2,4-dione

InChI

InChI=1S/C19H26N4O3/c1-21-11-13-22(14-12-21)17(24)9-3-2-6-10-23-18(25)15-7-4-5-8-16(15)20-19(23)26/h4-5,7-8H,2-3,6,9-14H2,1H3,(H,20,26)

InChI Key

DFJYNJMGDYJTJO-UHFFFAOYSA-N

Canonical SMILES

CN1CCN(CC1)C(=O)CCCCCN2C(=O)C3=CC=CC=C3NC2=O

Origin of Product

United States

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